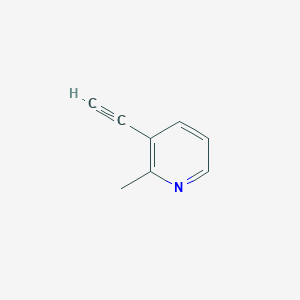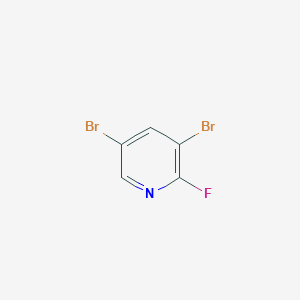
5-ブロモ-3-クロロ-2-フルオロピリジン
概要
説明
5-Bromo-3-chloro-2-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, substituted with bromine, chlorine, and fluorine atoms
科学的研究の応用
5-Bromo-3-chloro-2-fluoropyridine is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and advanced materials
作用機序
Target of Action
5-Bromo-3-chloro-2-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.
Mode of Action
The compound interacts with its targets through various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These interactions result in changes to the structure and function of the target molecules, thereby influencing their biological activity.
Biochemical Pathways
5-Bromo-3-chloro-2-fluoropyridine affects several biochemical pathways. For example, it can participate in the synthesis of fluoropyridines, which are involved in various biological processes . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions and responses.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c under inert gas . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 5-Bromo-3-chloro-2-fluoropyridine’s action depend on the specific targets and pathways it interacts with. For instance, as a potential inhibitor of SARS-CoV-2 Major Protease, it could interfere with viral replication . As an Indoleamine-2,3-Dioxygenase-1 Inhibitor, it could modulate immune responses in cancer immunotherapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-chloro-2-fluoropyridine. For example, the compound’s stability can be affected by temperature and exposure to air . Additionally, the compound’s efficacy may be influenced by factors such as pH, presence of other molecules, and specific conditions within the biological environment.
生化学分析
Biochemical Properties
5-Bromo-3-chloro-2-fluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a molecular scaffold for neuropeptide Y receptor Y5 inhibitors, SARS-CoV-2 major protease inhibitors, and indoleamine-2,3-dioxygenase-1 inhibitors in cancer immunotherapy . These interactions often involve binding to specific active sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
5-Bromo-3-chloro-2-fluoropyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of certain kinases and transcription factors, leading to changes in gene expression patterns and metabolic fluxes . These effects can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 5-Bromo-3-chloro-2-fluoropyridine involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities. Additionally, it can interact with DNA and RNA, influencing gene expression and transcriptional regulation . The presence of halogen atoms in its structure enhances its binding affinity and specificity towards target biomolecules, making it an effective modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-chloro-2-fluoropyridine can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-chloro-2-fluoropyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response without causing significant toxicity.
Metabolic Pathways
5-Bromo-3-chloro-2-fluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 5-Bromo-3-chloro-2-fluoropyridine is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of 5-Bromo-3-chloro-2-fluoropyridine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA or RNA, or to the mitochondria to modulate metabolic processes. These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where 5-Bromo-2-chloropyridine is treated with a fluorinating agent such as anhydrous potassium fluoride . Another method involves the direct fluorination of 3-Bromo-2-nitropyridine using tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of 5-Bromo-3-chloro-2-fluoropyridine may involve large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of specialized equipment to handle the reactive halogenating agents and to maintain the required reaction temperatures and pressures.
化学反応の分析
Types of Reactions
5-Bromo-3-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.
Coupling Products: Biaryl compounds with diverse functional groups.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 3-Bromo-2-chloropyridine
Uniqueness
5-Bromo-3-chloro-2-fluoropyridine is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules .
特性
IUPAC Name |
5-bromo-3-chloro-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKLHBHJIBAXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476612 | |
| Record name | 5-Bromo-3-chloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38185-56-7 | |
| Record name | 5-Bromo-3-chloro-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38185-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-chloro-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)



![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)
